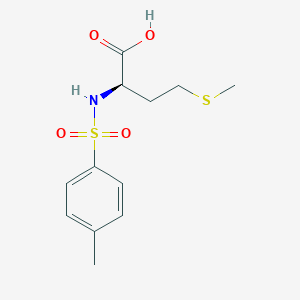

N-tosyl-D-methionine

Description

BenchChem offers high-quality N-tosyl-D-methionine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tosyl-D-methionine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17NO4S2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(2R)-2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/t11-/m1/s1 |

InChI Key |

WURIPAYKVUIDHJ-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCSC)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-tosyl-D-methionine: Structure, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of N-tosyl-D-methionine, a chiral building block of significant interest to researchers in organic synthesis and drug development. The document details its chemical structure, physicochemical and spectroscopic properties, a robust synthesis protocol, and its principal applications. By covalently linking a p-toluenesulfonyl (tosyl) group to the amine of D-methionine, a unique molecular scaffold is created that leverages the stereochemical integrity of the D-amino acid with the advantageous chemical properties of the tosyl protecting group. This guide serves as a technical resource for scientists seeking to understand and utilize N-tosyl-D-methionine in asymmetric synthesis, chiral resolution, and as a precursor for novel therapeutic agents.

Introduction to N-tosyl-D-methionine

N-tosyl-D-methionine is a synthetic derivative of D-methionine, the "unnatural" enantiomer of the essential amino acid L-methionine.[1][2] Its structure is defined by two key components: the D-methionine core, which provides a specific three-dimensional arrangement (R-configuration) at the α-carbon, and the N-tosyl group, which replaces a hydrogen on the primary amine.

The strategic importance of this molecule stems from this combination:

-

The D-Methionine Scaffold: While L-amino acids are the constituents of most natural proteins, molecules incorporating D-amino acids are of high interest in medicinal chemistry. They often exhibit enhanced stability against enzymatic degradation by proteases, leading to longer biological half-lives.

-

The N-Tosyl Group: The p-toluenesulfonyl group is not merely a protecting group. It profoundly alters the molecule's properties by increasing its steric bulk, enhancing its crystallinity, and rendering the remaining N-H proton acidic. This modification is fundamental to its utility in synthesis, transforming the amino acid into a versatile and predictable chiral intermediate.

This guide will elucidate the core characteristics of N-tosyl-D-methionine, providing both foundational knowledge and practical, field-proven insights into its synthesis and application.

Chemical Structure and Identification

The unambiguous identification of N-tosyl-D-methionine is critical for its effective use. The structure consists of a butanoic acid backbone with a methylthio group at the 4-position and a p-toluenesulfonamido group at the 2-position, with the stereochemistry at the 2-position being (R).

Caption: Chemical structure of N-tosyl-D-methionine.

Table 1: Chemical Identifiers for N-tosyl-methionine

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-[(4-methylphenyl)sulfonamido]-4-(methylsulfanyl)butanoic acid | Constructed from D-methionine[1] |

| Synonyms | N-(p-toluenesulfonyl)-D-methionine | N/A |

| CAS Number | 4703-33-7 (for DL-racemic mixture) | [3][4] |

| Molecular Formula | C₁₂H₁₇NO₄S₂ | [3] |

| Molecular Weight | 303.40 g/mol | Calculated |

| Canonical SMILES | CSCCC(NS(=O)(=O)C1=CC=C(C)C=C1) | N/A |

| InChI Key | Constructed from structure | N/A |

Note: The CAS number 4703-33-7 refers to the racemic N-Tosyl-DL-methionine. While a dedicated CAS number for the pure D-enantiomer may exist, the racemic mixture's identifier is most commonly cited in supplier databases.

Physicochemical and Spectroscopic Properties

The introduction of the tosyl group significantly alters the physical properties of D-methionine, moving it from a water-soluble, high-melting zwitterion to a more classic organic acid with enhanced solubility in organic solvents.

Table 2: Physicochemical Properties

| Property | Value | Comments and Insights |

|---|---|---|

| Appearance | White crystalline solid | The tosyl group imparts a high degree of crystallinity, which is advantageous for purification by recrystallization and for its use as a chiral resolving agent. |

| Melting Point | Not consistently reported; expected to be sharp and >100 °C | D-methionine decomposes at ~273 °C.[5] The tosylated derivative will have a distinct, lower melting point. For comparison, N-Acetyl-L-methionine melts at 103-106 °C.[6] |

| Solubility | Sparingly soluble in water. Soluble in dilute aqueous bases (e.g., NaHCO₃, NaOH), and polar organic solvents (e.g., methanol, ethanol, ethyl acetate, THF). | The carboxylic acid allows for solubility in basic solutions via salt formation. The aromatic ring and overall larger structure increase lipophilicity, promoting solubility in organic solvents compared to the parent amino acid.[7][8] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of synthesized N-tosyl-D-methionine.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Expected chemical shifts (in CDCl₃ or DMSO-d₆):

-

~7.2-7.8 ppm: Two doublets corresponding to the four aromatic protons of the tosyl group.

-

~5.0-6.0 ppm: A broad singlet for the sulfonamide (N-H) proton.

-

~4.0-4.3 ppm: A multiplet for the α-proton (α-CH).

-

~2.4 ppm: A singlet for the methyl protons on the tosyl ring (Ar-CH₃).

-

~2.5 ppm: A triplet for the γ-methylene protons (-CH₂-S).

-

~2.1 ppm: A singlet for the methyl protons of the thioether (S-CH₃).[9]

-

~1.9-2.2 ppm: A multiplet for the β-methylene protons (-CH₂-CH₂S).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

3300-3200 cm⁻¹: N-H stretching of the sulfonamide.

-

3100-2500 cm⁻¹: Broad O-H stretching of the carboxylic acid.

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid dimer.

-

~1340 and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonamide group, which are highly characteristic.[10]

-

~1600, ~1500 cm⁻¹: C=C stretching in the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In electrospray ionization (ESI), one would expect to see the [M-H]⁻ ion in negative mode or the [M+H]⁺ and [M+Na]⁺ ions in positive mode, corresponding to the calculated molecular weight.

Synthesis and Purification

The synthesis of N-tosyl-D-methionine is a robust and reliable procedure, typically achieved via the reaction of D-methionine with p-toluenesulfonyl chloride (TsCl) under basic conditions.

Causality Behind Experimental Choices:

-

Choice of Base: An aqueous solution of sodium hydroxide or sodium carbonate is used. Its role is twofold: first, to deprotonate the amino group of D-methionine, making it a potent nucleophile to attack the sulfonyl chloride. Second, it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: The reaction is often started at a low temperature (0-5 °C) during the addition of TsCl to control the exothermic reaction and minimize side reactions. It is then allowed to warm to room temperature to ensure the reaction goes to completion.

-

Purification: The key to purification is exploiting the acidic nature of the product. After the reaction, the mixture is acidified. This protonates the carboxylate group of N-tosyl-D-methionine, causing it to become insoluble in the aqueous solution and precipitate out as a solid. The crude product can then be further purified by recrystallization from a suitable solvent system like ethanol/water.

Caption: General workflow for the synthesis of N-tosyl-D-methionine.

Experimental Protocol: Synthesis of N-tosyl-D-methionine

This protocol is a representative method and should be performed with appropriate safety precautions in a fume hood.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-methionine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.5 eq.) at room temperature. Cool the resulting clear solution to 0-5 °C in an ice bath.

-

Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of a suitable organic solvent like THF or acetone. Add this solution dropwise to the stirred, cold amino acid solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up & Precipitation: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to pH ~1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-tosyl-D-methionine will form.

-

Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a mixture of ethanol and water.

Key Applications in Research and Development

N-tosyl-D-methionine is not an end-product but a valuable intermediate. Its utility is primarily in leveraging its fixed stereochemistry for creating other chiral molecules.

Role in Asymmetric Synthesis and Chiral Resolution

The most prominent application of N-tosyl-D-methionine and similar compounds is in classical chiral resolution.[11] This technique is used to separate a racemic mixture (a 50:50 mixture of two enantiomers) of a chiral base, such as an amine.

Principle of Resolution:

-

Diastereomer Formation: The acidic N-tosyl-D-methionine is reacted with a racemic amine. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility.

-

Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. This salt can be isolated by filtration.

-

Liberation of Enantiomer: The isolated, pure diastereomeric salt is then treated with a strong acid or base to break the ionic bond, liberating the single, pure enantiomer of the original amine and recovering the N-tosyl-D-methionine resolving agent.

Caption: Conceptual workflow of chiral resolution using N-tosyl-D-methionine.

Beyond resolution, it serves as a chiral building block in asymmetric synthesis, where the goal is to construct a complex molecule with a specific stereochemistry.[12][13][14][15] The protected and stereochemically defined nature of N-tosyl-D-methionine allows it to be incorporated into larger structures without loss of its optical purity.

Relevance in Medicinal Chemistry and Drug Discovery

The methionine metabolic pathway is a critical area for drug discovery, particularly in the development of new antibiotics and anti-cancer agents.[16] Enzymes in this pathway are potential targets for inhibition. N-tosyl-D-methionine can serve as a starting material for the synthesis of enzyme inhibitors or molecular probes. The D-configuration can offer a unique binding mode or enhanced resistance to metabolic breakdown compared to the L-enantiomer, providing a strategic advantage in drug design.

Conclusion

N-tosyl-D-methionine is a highly versatile and valuable chiral intermediate for the modern research scientist. Its well-defined structure, predictable chemical reactivity, and robust synthesis make it an essential tool in the fields of stereochemistry and medicinal chemistry. The strategic installation of the tosyl group on the D-methionine core provides a molecule with enhanced crystallinity and utility as a chiral resolving agent, while also serving as a stable, optically pure building block for the asymmetric synthesis of complex molecular targets. This guide has provided the core technical information necessary for its confident and effective application in a research and development setting.

References

-

Supplier CAS No 4703-33-7 - BuyersGuideChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.). Molecules. Retrieved February 5, 2026, from [Link]

-

TRIMETHYLENE DITHIOTOSYLATE and ETHYLENE DITHIOTOSYLATE. (n.d.). Organic Syntheses. Retrieved February 5, 2026, from [Link]

-

Reddy, R. E., & Toru, T. (2015). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. European Journal of Organic Chemistry, 2015(29), 6373–6390. [Link]

-

Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. (n.d.). American Chemical Society. Retrieved February 5, 2026, from [Link]

-

Methionine (C5H11NO2S) properties. (n.d.). Chemicalize. Retrieved February 5, 2026, from [Link]

-

Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved February 5, 2026, from [Link]

-

Experimental Supporting Information. (2009). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

-

N-Tosyl-DL-methionine suppliers and producers - BuyersGuideChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

D-Methionine | C5H11NO2S | CID 84815. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

-

Methionine. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

-

Chiral resolution. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

-

1 H NMR spectra of methionine and of test tubes 1 and 2. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Supplementary materials. (n.d.). Dove Medical Press. Retrieved February 5, 2026, from [Link]

- Ferreira, O., et al. (2007). Solubility of Amino Acids in Mixed Solvent Systems. 17th European Symposium on Applied Thermodynamics.

-

Separation of D and L amino acids by liquid chromatography: Use of chiral eluants. (n.d.). Retrieved February 5, 2026, from [Link]

- Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. Organic & Biomolecular Chemistry, 4(17), 3011-3030.

-

Methionylmethionine | C10H20N2O3S2 | CID 104294. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). Molecules, 29(17), 3894. [Link]

-

Koleva, B. B., et al. (2008). Structural and IR-spectroscopic elucidation of dipeptide (L)-threonyl-(L)-methionine in solid state. Amino Acids, 34(2), 295-302. [Link]

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Asymmetric Synthesis.

-

DL-Methionine (DL-Methioninum). (n.d.). The International Pharmacopoeia. Retrieved February 5, 2026, from [Link]

-

Kano, T., et al. (2010). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Chemical Science, 1(4), 499-501. [Link]

- Huang, H., et al. (2020). Supporting Information: Solubility Behavior and Polymorphism of N-Acetyl-DL-methionine in 16 Individual Solvents from 283.15 to 323.15 K.

-

Nishiyama, Y., et al. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 6(1), 101-105. [Link]

- Spectroscopic studies of aminoacids complexes with biometals. (2010). Chemistry Journal of Moldova, 5(1).

- Asymmetric Synthesis. (n.d.).

-

Jay, M. A., et al. (2021). Structure and spectroscopy of methionyl-methionine for aquaculture. Scientific Reports, 11(1), 896. [Link]

-

A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat. (1989). Biochemistry, 28(20), 8031-8037. [Link]

-

Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. (2023). Radboud Repository. Retrieved February 5, 2026, from [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv. Retrieved February 5, 2026, from [Link]

Sources

- 1. D-Methionine | C5H11NO2S | CID 84815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methionine - Wikipedia [en.wikipedia.org]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. Methionine derivatives [chemicalbook.com]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 8. cdn.who.int [cdn.who.int]

- 9. webqc.org [webqc.org]

- 10. Structure and spectroscopy of methionyl-methionine for aquaculture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society [acs.digitellinc.com]

- 13. renyi.hu [renyi.hu]

- 14. Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-p-toluenesulfonyl-D-methionine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of N-p-toluenesulfonyl-D-methionine, a protected amino acid derivative with significant applications in synthetic chemistry and drug discovery. From its fundamental chemical identifiers to its role in the synthesis of complex molecules, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.

Core Identification and Chemical Properties

N-p-toluenesulfonyl-D-methionine, often referred to as N-Tosyl-D-methionine, is a derivative of the non-proteinogenic amino acid D-methionine. The attachment of the tosyl (p-toluenesulfonyl) group to the amino function of D-methionine serves as a robust protecting group, facilitating its use in various chemical transformations, particularly in peptide synthesis and the development of peptidomimetics.

CAS Numbers and Synonyms:

A precise Chemical Abstracts Service (CAS) number for the enantiomerically pure N-p-toluenesulfonyl-D-methionine is not consistently reported in public databases. However, for practical reference, the following CAS numbers are pertinent:

Researchers should exercise diligence in characterizing the enantiomeric purity of their material when a stereospecific outcome is desired.

Key Synonyms:

-

N-Tosyl-D-methionine

-

(R)-2-(4-Methylphenylsulfonamido)-4-(methylthio)butanoic acid

-

N-(p-Tolylsulfonyl)-D-methionine

Physicochemical Properties:

The properties of N-p-toluenesulfonyl-D-methionine are derived from its constituent parts: the D-methionine core and the p-toluenesulfonyl group. The tosyl group imparts increased crystallinity and hydrophobicity compared to the parent amino acid.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₁₂H₁₇NO₄S₂ | - |

| Molecular Weight | 303.40 g/mol | - |

| Appearance | White to off-white crystalline solid | General observation for N-tosylated amino acids |

| Melting Point | Not specifically reported; likely higher than D-methionine (213 °C dec.) | Inferred from general properties of tosylated amino acids |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, ethyl acetate); limited solubility in water. | General knowledge of N-tosylated amino acids |

Synthesis of N-p-toluenesulfonyl-D-methionine: A Step-by-Step Protocol

The synthesis of N-p-toluenesulfonyl-D-methionine is typically achieved through the reaction of D-methionine with p-toluenesulfonyl chloride (TsCl) under basic conditions. This method, a variation of the Schotten-Baumann reaction, is a well-established procedure for the N-protection of amino acids.

Reaction Principle: The lone pair of electrons on the nitrogen atom of the D-methionine amino group acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: General workflow for the synthesis of N-p-toluenesulfonyl-D-methionine.

Detailed Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-methionine (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents) at room temperature. A co-solvent such as dioxane or tetrahydrofuran (THF) may be added to improve the solubility of the starting materials.

-

Addition of Tosyl Chloride: While vigorously stirring the solution, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise over 30 minutes. The temperature should be maintained at or below room temperature using an ice bath to minimize side reactions.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. The N-p-toluenesulfonyl-D-methionine will precipitate out of the solution.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Drying: Dry the purified product under vacuum to a constant weight.

Applications in Research and Drug Development

The primary utility of N-p-toluenesulfonyl-D-methionine lies in its role as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

3.1. Peptide Synthesis and Peptidomimetics:

The tosyl group is a well-established protecting group for the amine functionality of amino acids in peptide synthesis.[5] Its stability to a wide range of reaction conditions allows for the selective manipulation of other functional groups within a peptide chain. The use of the D-enantiomer is of particular interest in the design of peptidomimetics. Peptides incorporating D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved pharmacokinetic profiles.[6]

Caption: Advantages of incorporating N-Tosyl-D-methionine into peptide-based drug candidates.

3.2. Synthesis of Enzyme Inhibitors and Bioactive Molecules:

N-tosylated amino acids and their derivatives have been explored as scaffolds for the development of various enzyme inhibitors. The sulfonamide moiety can act as a key pharmacophore, participating in hydrogen bonding and other interactions within the active site of a target enzyme. While specific studies on N-p-toluenesulfonyl-D-methionine as an enzyme inhibitor are not widely reported, the broader class of N-tosyl amino acids has shown promise in this area.

Furthermore, D-amino acids themselves have been shown to possess interesting biological activities. For instance, some D-amino acids have been investigated for their roles in neurotransmission and as potential therapeutic agents for various conditions.[7] The use of N-p-toluenesulfonyl-D-methionine provides a synthetically versatile starting material for the elaboration into more complex D-amino acid-containing drug candidates.[6] D-methionine, in some contexts, has been noted for its potential to inhibit tumor cell growth.[7]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-p-toluenesulfonyl-D-methionine is a valuable synthetic intermediate for researchers and drug development professionals. Its utility as a protected D-amino acid allows for the construction of novel peptides, peptidomimetics, and other bioactive molecules with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, properties, and applications is crucial for its effective use in the laboratory and in the pursuit of new medicines.

References

-

Supplier CAS No 4703-33-7 - BuyersGuideChem. (n.d.). Retrieved from [Link]

-

Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry, 68(1), 27–34. Retrieved from [Link]

-

N-Tosyl-DL-methionine suppliers and producers - BuyersGuideChem. (n.d.). Retrieved from [Link]

-

D-Methionine. (n.d.). In PubChem. Retrieved from [Link]

-

DL-Methionine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2002). Molecules, 7(12), 902-908. Retrieved from [Link]

-

Davis, F. A., Ramachandar, T., Chai, J., & Qiu, H. (2010). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. Arkivoc, 2010(8), 63-73. Retrieved from [https://www.semantic scholar.org/paper/Asymmetric-synthesis-of-N-tosyl-amino-acids-from-Davis-Ramachandar/a638f2a249c55b70747196025139046c82084606]([Link] scholar.org/paper/Asymmetric-synthesis-of-N-tosyl-amino-acids-from-Davis-Ramachandar/a638f2a249c55b70747196025139046c82084606)

-

D-Methionine. (n.d.). In CAS Common Chemistry. Retrieved from [Link]

- Fischer, E., & Lipschitz, W. (1915). Synthese von N-Alkylaminosäuren. In 6 Synthesis of N-Alkyl Amino Acids.

-

Biological activity of L- and D- amino acids. (2009, July 29). In Bioibérica Plant Health. Retrieved from [Link]

-

Searching With a Name: CAS Registry Numbers on STN. (n.d.). In Stanford University Libraries. Retrieved from [Link]

-

ICSC 0919 - DL-METHIONINE. (n.d.). Retrieved from [Link]

-

D-Methionine. (n.d.). In NIST WebBook. Retrieved from [Link]

-

Tosyl group. (n.d.). In Wikipedia. Retrieved from [Link]

-

O-Benzyl-L-methionine toluene-p-sulphonate. (n.d.). In PubChem. Retrieved from [Link]

- Process for the production of n-acetyl-l-methionine. (1977). U.S. Patent No. 4,011,263.

-

bmse000044 L-Methionine at BMRB. (n.d.). Retrieved from [Link]

-

Espinosa, C. D., Blavi, L., & Stein, H. H. (2021). Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs. Journal of Animal Science, 99(9), skab248. Retrieved from [Link]

-

Wang, W., Zhang, L., & Li, Z. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences, 23(18), 10834. Retrieved from [Link]

-

Hernández-León, L., & González-Pedrajo, B. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 636. Retrieved from [Link]

-

Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, an - Monogastric Nutrition Research - University of Illinois. (n.d.). Retrieved from [Link]

Sources

- 1. S-(5′-アデノシル)-L-メチオニン p-トルエンスルホン酸塩 ≥80% (HPLC), ≥80% (spectrophotometric assay) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. D-Methionine | C5H11NO2S | CID 84815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Tosyl group - Wikipedia [en.wikipedia.org]

- 6. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. ICSC 0919 - DL-METHIONINE [chemicalsafety.ilo.org]

solubility of N-tosyl-D-methionine in organic solvents

An In-depth Technical Guide to the Solubility of N-tosyl-D-methionine in Organic Solvents

Executive Summary

N-tosyl-D-methionine is a chiral amino acid derivative with significant applications in synthetic organic chemistry and pharmaceutical development. Its utility in these fields is intrinsically linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for understanding and determining the solubility of N-tosyl-D-methionine. Recognizing that extensive public-domain solubility data for this specific compound is limited, this guide focuses on empowering researchers with the fundamental principles and practical methodologies for robust solubility assessment. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for solubility determination, and discuss the application of this critical data in a research and development setting.

Theoretical Framework for Solubility

The solubility of a solid solute, such as N-tosyl-D-methionine, in a liquid solvent is a thermodynamic equilibrium process. This equilibrium is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For N-tosyl-D-methionine, its molecular structure dictates its solubility behavior. The presence of a polar carboxylic acid group, a moderately polar tosyl group, and a nonpolar thioether side chain creates a molecule with a nuanced solubility profile.

Key factors influencing the solubility of N-tosyl-D-methionine include:

-

Solvent Polarity: Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the carboxylic acid and sulfonyl groups of N-tosyl-D-methionine, promoting solubility. Polar aprotic solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole interactions. Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for this compound due to the energetic penalty of disrupting the strong solute-solute interactions in the crystal lattice.

-

Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. The van't Hoff equation can be used to describe the relationship between temperature and the solubility equilibrium constant.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical determinant of solubility for N-tosyl-D-methionine. Solvents that can effectively solvate the polar functional groups through hydrogen bonding will exhibit higher solubility.

-

Crystalline Structure: The stability of the crystal lattice of N-tosyl-D-methionine will significantly impact its solubility. A more stable crystal lattice requires more energy to overcome the solute-solute interactions, resulting in lower solubility.

Predictive Approaches to Solubility

While experimental determination is the gold standard, predictive models can provide valuable initial estimates of solubility and guide solvent selection.

-

Hansen Solubility Parameters (HSP): HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle of "like dissolves like" is quantified by comparing the HSP values of the solute (N-tosyl-D-methionine) and the solvent. A smaller difference in HSP values suggests a higher likelihood of solubility.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles. It considers the molecular surface polarities of the solute and solvent to calculate the chemical potential of the solute in the solvent.

Experimental Determination of Solubility

The following sections provide detailed protocols for the experimental determination of the solubility of N-tosyl-D-methionine.

Equilibrium Solubility (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.

3.1.1 Materials and Equipment

-

N-tosyl-D-methionine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.1.2 Experimental Workflow

Caption: Workflow for the equilibrium solubility (shake-flask) method.

3.1.3 Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-tosyl-D-methionine to a series of vials containing a known volume of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of N-tosyl-D-methionine of known concentrations.

-

Determine the concentration of N-tosyl-D-methionine in the diluted samples by interpolating from the calibration curve.

-

Calculate the solubility by taking into account the dilution factor.

-

High-Throughput Solubility Screening

For rapid screening of a large number of solvents, a high-throughput method can be employed.

3.2.1 Principle

This method typically involves adding a known amount of a concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) to an array of different solvents in a microplate format. The solubility is then assessed by detecting the point at which the compound precipitates.

3.2.2 Experimental Workflow

Caption: Workflow for high-throughput solubility screening.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Solubility Data Table

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Example: Methanol | Polar Protic | 25 | Data | Data | Shake-Flask |

| Example: Acetone | Polar Aprotic | 25 | Data | Data | Shake-Flask |

| Example: Toluene | Nonpolar | 25 | Data | Data | Shake-Flask |

| ... | ... | ... | ... | ... | ... |

Interpretation of Results

The solubility data can be used to:

-

Select appropriate solvents for chemical reactions: Solvents that provide good solubility for all reactants are generally preferred.

-

Develop purification strategies: Crystallization and chromatography are highly dependent on the solubility of the target compound and impurities in different solvents.

-

Guide formulation development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug products.

Conclusion

The solubility of N-tosyl-D-methionine in

N-tosyl-D-methionine molecular weight and formula

An In-depth Technical Guide to N-tosyl-D-methionine: Properties, Synthesis, and Applications in Drug Development

Introduction

N-tosyl-D-methionine is a protected form of the D-enantiomer of the essential amino acid methionine. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the primary amine of methionine, a strategy of significant utility in the multifaceted world of organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical agents.[1] The strategic use of protecting groups like tosyl is a cornerstone of modern organic synthesis, allowing for the selective manipulation of functional groups within a molecule.[1][2] This guide provides a comprehensive overview of the molecular and physical properties of N-tosyl-D-methionine, its synthesis, and its applications for researchers, scientists, and professionals in drug development.

D-amino acids, once considered unnatural, are now recognized for their significant roles in various biological processes and their potential as therapeutic agents.[3] They are being explored for their ability to treat neurological diseases, inhibit biofilm formation, and even restrain the growth of cancer cells.[3] The incorporation of D-amino acids into peptides can enhance their biostability by making them resistant to proteolytic degradation. Methionine itself is a crucial amino acid in human metabolism, serving as a precursor to other important molecules like cysteine and the primary methyl donor, S-adenosylmethionine (SAM).[4][5] The enzymes involved in methionine metabolism are promising targets for the development of new antibiotics and other therapeutic agents.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-tosyl-D-methionine is essential for its effective use in research and synthesis.

| Property | Value | Source |

| Chemical Formula | C12H17NO4S2 | [7] |

| Molecular Weight | 303.40 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Inferred |

| Melting Point | Not explicitly found for N-tosyl-D-methionine, but D-methionine's is 213 °C (decomposes) | [8] |

| Solubility | Expected to be soluble in many organic solvents | Inferred |

The Tosyl Protecting Group

The p-toluenesulfonyl (tosyl or Ts) group is a widely used protecting group for amines and alcohols due to its stability under a broad range of reaction conditions.[1][9]

Key Characteristics of the Tosyl Group:

-

Stability: The tosyl group is generally stable to both acidic and basic conditions, as well as to many nucleophiles and oxidizing and reducing agents.[1]

-

Introduction: It is readily introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[1][9]

-

Cleavage: A significant drawback of the tosyl group is that its removal can require harsh conditions, such as strong acid hydrolysis or reductive cleavage with agents like sodium in liquid ammonia or samarium(II) iodide.[1][10]

The choice between the tosyl group and other protecting groups, such as the more acid-labile tert-butoxycarbonyl (Boc) group, depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.[1][2]

Synthesis of N-tosyl-D-methionine

The synthesis of N-tosyl-D-methionine typically involves the reaction of D-methionine with p-toluenesulfonyl chloride in the presence of a base. This method was pioneered by Emil Fischer.[10]

General Synthetic Workflow:

Caption: General workflow for the synthesis of N-tosyl-D-methionine.

Detailed Experimental Protocol (Representative):

-

Dissolution: D-methionine is dissolved in an appropriate solvent, such as a mixture of water and a suitable organic solvent.

-

Basification: A base, such as sodium hydroxide or pyridine, is added to the solution to deprotonate the amino group of the methionine, making it nucleophilic.[10]

-

Addition of TsCl: p-Toluenesulfonyl chloride, dissolved in an organic solvent like dichloromethane (DCM), is added dropwise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.[1]

-

Reaction: The reaction is typically stirred for several hours at room temperature to ensure complete conversion.[1]

-

Workup: The reaction mixture is then subjected to an aqueous workup to remove excess reagents and byproducts. This often involves acidification followed by extraction with an organic solvent.

-

Purification: The crude product is then purified, commonly by recrystallization, to yield pure N-tosyl-D-methionine.

Applications in Drug Development and Research

N-tosyl-D-methionine is a valuable building block in the synthesis of various compounds with potential therapeutic applications.

1. Peptide Synthesis:

The primary application of N-tosyl-D-methionine is in peptide synthesis. The incorporation of D-amino acids into peptide chains can significantly enhance their resistance to enzymatic degradation by proteases, thereby increasing their in vivo half-life and therapeutic potential.[3]

Mechanism of Enhanced Stability:

Caption: Comparison of protease activity on L-peptides versus D-peptides.

2. Synthesis of Bioactive Molecules:

Methionine and its derivatives are being investigated for their roles in various diseases.[6] For instance, the metabolism of methionine is a target for the development of novel antibiotics.[6] N-tosyl-D-methionine can serve as a chiral starting material for the synthesis of complex molecules that interact with these biological targets. The development of a 1,4-bis-L/L methionine-conjugated mitoxantrone–amino acid conjugate highlights the use of methionine in creating targeted anticancer agents.[11]

3. As a Chiral Building Block:

The well-defined stereochemistry of N-tosyl-D-methionine makes it a valuable chiral building block in asymmetric synthesis, enabling the creation of enantiomerically pure final products.

Deprotection of the Tosyl Group

The removal of the tosyl group is a critical step in many synthetic pathways. The choice of deprotection method depends on the stability of the rest of the molecule.

Common Deprotection Methods:

-

Reductive Cleavage: This is a common method for deprotecting tosyl amides. Reagents such as sodium in liquid ammonia, or milder conditions using magnesium in methanol, can be employed.[1]

-

Strong Acid Hydrolysis: Treatment with strong acids like hydrobromic acid in acetic acid can also cleave the tosyl group, although these conditions are harsh and may not be suitable for sensitive substrates.[1]

Reductive Deprotection Workflow:

Caption: General workflow for the reductive deprotection of N-tosyl-D-methionine.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling N-tosyl-D-methionine and the reagents used in its synthesis and deprotection. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

N-tosyl-D-methionine is a valuable and versatile compound in the field of organic synthesis and drug development. Its stability and well-defined stereochemistry make it an important building block for creating complex molecules, particularly peptides with enhanced biological stability. While the harsh conditions sometimes required for the removal of the tosyl group can be a limitation, the robustness of this protecting group makes it an indispensable tool in the synthetic chemist's arsenal. As research into the therapeutic potential of D-amino acids and methionine metabolism continues to expand, the importance of derivatives like N-tosyl-D-methionine is likely to grow.

References

-

N-Tosyl-DL-methionine suppliers and producers. BuyersGuideChem. Available from: [Link]

-

Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]

-

Amino Acid-Protecting Groups. ACS Publications. Available from: [Link]

- Sutherland, A. (2018). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins. Royal Society of Chemistry.

-

Methionine. Wikipedia. Available from: [Link]

-

D-Methionine. PubChem. Available from: [Link]

-

N-Formyl-D-Methionine. PubChem. Available from: [Link]

-

Zhang, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences, 23(18), 10887. Available from: [Link]

-

Singh, R. K., et al. (2002). Methionine in and out of proteins: targets for drug design. Current drug targets, 3(1), 1-17. Available from: [Link]

-

D-Methionine. NIST WebBook. Available from: [Link]

-

Methionine. chemeurope.com. Available from: [Link]

-

Neubauer, H. A., & Landecker, H. (2021). Industrial methionine production. ResearchGate. Available from: [Link]

-

Sulabo, R. C., et al. (2021). Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs. Journal of Animal Science, 99(9), skab248. Available from: [Link]

- New pharmaceutical methionine formulation. Google Patents.

-

Wang, T. Y., et al. (2025). Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated Mitoxantrone–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy. Pharmaceutics, 17(9), 2429. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine - Wikipedia [en.wikipedia.org]

- 5. Methionine [chemeurope.com]

- 6. Methionine in and out of proteins: targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. buyersguidechem.com [buyersguidechem.com]

- 8. D-Methionine | C5H11NO2S | CID 84815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]

- 10. researchmgt.monash.edu [researchmgt.monash.edu]

- 11. mdpi.com [mdpi.com]

Technical Deep Dive: N-Tosyl-D-Methionine in Advanced Peptide Chemistry

Executive Summary

N-p-Toluenesulfonyl-D-Methionine (N-Ts-D-Met) represents a specialized intersection of protecting group chemistry and stereochemical engineering. While the fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups dominate high-throughput solid-phase peptide synthesis (SPPS), the Tosyl (Ts) group remains indispensable for specific, high-value applications. Its extreme stability against acid and base, combined with the unique crystallographic properties it imparts to intermediates, makes it a critical tool for solution-phase synthesis, the production of unnatural peptide antibiotics, and the development of protease-resistant peptidomimetics.

This guide provides a rigorous technical analysis of the synthesis, coupling dynamics, and deprotection strategies for N-Ts-D-Met, with a specific focus on managing the redox sensitivity of the methionine thioether side chain.

Part 1: The Chemical Rationale

Why N-Tosyl? The "Lock" Strategy

In modern peptide chemistry, the Tosyl group is often viewed as a "permanent" protecting group or a "lock." Unlike carbamates (Boc/Fmoc), the sulfonamide bond is chemically robust.

-

Racemization Suppression: The primary mechanistic advantage of N-Tosyl protection is the prevention of oxazolone (azlactone) formation . Standard N-acyl amino acids can cyclize during carboxyl activation, leading to racemization. The sulfonyl group lacks the carbonyl oxygen required for this cyclization, preserving the optical purity of the sensitive D-stereocenter during coupling.

-

Crystallinity: N-Tosyl derivatives of amino acids, particularly methionine, often form highly crystalline solids. This allows for purification via recrystallization rather than expensive chromatography, a key advantage in large-scale solution-phase synthesis.

-

Orthogonality: The Tosyl group is stable to TFA (Boc removal conditions) and piperidine (Fmoc removal conditions), allowing for complex multi-scheme synthesis strategies.

Why D-Methionine?

The incorporation of D-Methionine serves two primary functions in drug design:

-

Proteolytic Resistance: Peptide bonds involving D-amino acids are generally resistant to endogenous proteases, extending the in vivo half-life of the therapeutic.

-

Structural Constraint: D-Met introduces a "reverse turn" or specific conformational bias different from the natural L-isomer, often critical for receptor fit in opioid analogs and antibiotic peptides.

Part 2: Synthesis of the Building Block (N-Ts-D-Met)

Protocol 1: Schotten-Baumann Tosylation

Objective: Synthesize N-p-toluenesulfonyl-D-methionine from D-methionine and p-toluenesulfonyl chloride (TsCl).

Reagents:

-

D-Methionine (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 eq)

-

Sodium Hydroxide (2N NaOH)

-

Diethyl Ether (for washing)

-

Hydrochloric Acid (conc.[1] HCl)

Step-by-Step Methodology:

-

Solubilization: Dissolve D-Methionine in 2N NaOH (2.2 eq). The pH must be maintained >10 to ensure the amine is nucleophilic, but temperature must be controlled to prevent side reactions.

-

Addition: Cool the solution to 0–5°C. Add TsCl dropwise (if dissolved in acetone) or in small solid portions over 1 hour.

-

Expert Insight: Vigorous stirring is essential as TsCl is insoluble in water. A biphasic system (Water/THF) can improve homogeneity but requires solvent removal later.

-

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor pH; if it drops below 9, add dilute NaOH to maintain basicity.

-

Workup (Critical for Met):

-

Extract the alkaline solution with diethyl ether to remove unreacted TsCl. Do not acidify yet.

-

Acidification: Cool the aqueous layer to 0°C and acidify slowly with conc. HCl to pH 1–2. N-Ts-D-Met will precipitate as a white solid or oil.

-

Crystallization: If an oil forms (common with Met derivatives), induce crystallization by scratching the flask or seeding. Recrystallize from Ethanol/Water.[2]

-

Yield Target: >85% Melting Point: ~104–105°C (Verify against specific polymorphs).

Part 3: Coupling Dynamics & Racemization Control

The Sulfonamide Advantage

The diagram below illustrates why N-Tosyl protection is superior for preserving stereochemistry during activation compared to N-Acyl groups.

Caption: Mechanistic comparison showing the inability of N-Tosyl amino acids to form the racemization-prone oxazolone intermediate.

Coupling Protocol

Reagents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole). Note: The sulfonamide NH is more acidic (pKa ~11) than an amide NH. This can lead to N-alkylation if alkyl halides are present, but for peptide coupling, it generally behaves well.

-

Activation: Dissolve N-Ts-D-Met (1.0 eq) and HOBt (1.1 eq) in DMF.

-

Carbodiimide Addition: Add DIC (1.1 eq) at 0°C. Stir for 10 min.

-

Coupling: Add the amine component (Amino Acid ester or Resin-bound peptide).

-

Monitoring: Standard Kaiser test may be used if the N-terminus is free.

Part 4: The Deprotection Bottleneck (Removal of Tosyl)

Removing the Tosyl group is the most challenging step. It is stable to HBr/Acetic acid and TFA. The "Gold Standard" method is reductive cleavage.

Protocol 2: Sodium in Liquid Ammonia (Birch-Type Reduction)

Warning: This procedure requires a fume hood and strict safety protocols for handling liquid ammonia and sodium metal.

-

Setup: Condense dry ammonia gas into a 3-neck flask at -78°C (Dry Ice/Acetone bath).

-

Dissolution: Dissolve the N-Ts-peptide in the liquid ammonia.

-

Reduction: Add small pieces of Sodium metal (Na) until a persistent deep blue color (solvated electrons) remains for 15–30 seconds.

-

Expert Note: Do not sustain the blue color too long; excess reduction can desulfurize Methionine (converting Met to Aminobutyric acid).

-

-

Quenching: Immediately quench with solid Ammonium Chloride (NH4Cl) until the blue color disappears.

-

Evaporation: Allow the ammonia to evaporate under a stream of nitrogen.

-

Workup: Dissolve residue in water/buffer and purify via HPLC.

Electrochemical Alternative

Recent advances suggest electrochemical cleavage (Cathodic reduction) in Methanol/0.1M LiClO4 as a milder, scalable alternative to Na/NH3, avoiding the risks of handling alkali metals.

Part 5: Methionine Management (The Thioether Issue)

Methionine is highly susceptible to oxidation to Methionine Sulfoxide [Met(O)] during synthesis and cleavage.[3]

Risk Factors:

-

Exposure to air during basic steps.

-

Radical generation during Na/NH3 cleavage.

Mitigation Strategy:

-

Scavengers: Use Dimethyl Sulfide (DMS) or Thioanisole in cleavage cocktails.

-

Inert Atmosphere: Perform all Schotten-Baumann and coupling steps under Nitrogen or Argon.

-

Rescue: If Met(O) forms, it can be reduced back to Met using N-methylmercaptoacetamide or NH4I/DMS post-synthesis.

Summary Data Tables

Table 1: Comparative Stability Profile

| Protecting Group | Acid Stability (TFA) | Base Stability (Piperidine) | Hydrogenolysis (H2/Pd) | Removal Condition |

| N-Tosyl (Ts) | High | High | High | Na / Liq. NH3 |

| Fmoc | High | Low (Cleaves) | High | 20% Piperidine |

| Boc | Low (Cleaves) | High | High | TFA / HCl |

| Cbz (Z) | High | High | Low (Cleaves) | H2 / Pd or HBr |

Table 2: Physical Properties of N-Ts-D-Met

| Property | Value | Notes |

| Molecular Formula | C12H17NO4S2 | |

| Molecular Weight | 303.40 g/mol | |

| Melting Point | 104–105 °C | Sharp mp indicates purity |

| Solubility | Ethanol, DMF, DMSO, Ethyl Acetate | Poor in Water (Acidic form) |

| pKa (COOH) | ~3.5 | |

| pKa (NH) | ~11.5 | Sulfonamide acidity |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive source for Tosyl stability and removal conditions).

- Fischer, E. (1915). Über die Phosphor-wolframsäuren und ihre Verwendung zur Abscheidung von Aminosäuren. Berichte der deutschen chemischen Gesellschaft. (Historical context of Sulfonamide protection).

-

du Vigneaud, V., et al. (1953). The Synthesis of an Octapeptide Amide with the Hormonal Activity of Oxytocin. Journal of the American Chemical Society. (Classic application of Na/NH3 cleavage for Tosyl/Benzyl groups on sulfur-containing peptides).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review including Sulfonyl protection).

-

Schön, I., & Kisfaludy, L. (1986). Prevention of racemization in peptide synthesis. Journal of Organic Chemistry. (Mechanistic details on oxazolone suppression).

Sources

Introduction: The Enduring Role of Sulfonamides in Amino Acid Protection

An In-Depth Technical Guide to the Stability of Sulfonamide Protecting Groups in Amino Acids

In the intricate landscape of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is a cornerstone of success.[1] The amine functionality of amino acids, with its inherent nucleophilicity and basicity, necessitates temporary masking to prevent undesirable side reactions and ensure regioselective bond formation.[2][3] Among the diverse arsenal of amine protecting groups, sulfonamides stand out for their exceptional stability and unique reactivity profiles.[4][5]

Unlike the more common carbamate-based protecting groups such as Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl), which are defined by their lability to acid and base respectively, sulfonamides form highly robust bonds with the amino nitrogen.[6][7] This stability, stemming from the strong electron-withdrawing nature of the sulfonyl group which delocalizes the nitrogen's lone pair, renders the protected amine inert to a broad spectrum of synthetic conditions.[4][8] However, this same stability presents a significant challenge: the cleavage of the sulfonamide bond.

This guide provides a comprehensive technical overview of the stability and deprotection of three key sulfonamide protecting groups used for amino acids: the classical p-Toluenesulfonyl (Tosyl, Ts), the versatile o-Nitrobenzenesulfonyl (Nosyl, Ns), and the specialized 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl, Dns). We will explore the chemical principles governing their stability, provide field-proven deprotection protocols, and offer a comparative analysis to guide researchers in making informed strategic decisions for their synthetic campaigns.

The Workhorse: p-Toluenesulfonyl (Tosyl, Ts) Group

The tosyl group is one of the earliest and most established protecting groups for amines, prized for its outstanding stability.[6] The sulfonamide bond it forms is resistant to strong acids, bases, and a wide array of nucleophilic and oxidative reagents, making it an ideal choice for multi-step syntheses where subsequent reactions require harsh conditions.[9][10]

Causality of Stability and Deprotection Challenges

The exceptional stability of the N-tosyl bond is a direct consequence of the resonance delocalization of the nitrogen lone pair across the sulfonyl group's oxygen atoms.[8] This significantly reduces the basicity and nucleophilicity of the nitrogen atom. Consequently, cleavage of this bond is energetically demanding and requires powerful reagents capable of either reducing the sulfur center or facilitating cleavage under intensely acidic conditions.[9]

Deprotection Strategies for the Tosyl Group

Cleavage of the tosyl group is typically achieved under two main categories of harsh conditions:

-

Reductive Cleavage : This is the most common method for deprotecting tosylamides. Strong reducing agents are required to cleave the N-S bond.

-

Sodium in Liquid Ammonia (Na/NH₃) : A classic and effective method, though it requires specialized equipment for handling liquid ammonia.[6][11]

-

Sodium Naphthalenide : A powerful single-electron transfer reagent that can cleave the tosyl group under milder temperature conditions than Na/NH₃.[12]

-

Magnesium in Methanol (Mg/MeOH) : A one-electron reductive condition that can be used for deprotection when milder conditions are necessary.[4]

-

-

Strongly Acidic Conditions : While highly stable to most acids, the tosyl group can be removed by prolonged exposure to very strong acid systems, often at elevated temperatures.

The robust nature of the tosyl group and the harshness of its cleavage conditions mean it is not orthogonal to many other protecting groups, particularly those that are acid-labile (like Boc) or sensitive to reduction.[1][14] Its use is therefore reserved for situations where extreme stability is the primary concern.

Caption: Structure of a Tosyl-protected amino acid.

The Orthogonal Alternative: o-Nitrobenzenesulfonyl (Nosyl, Ns) Group

The nosyl group was developed to address the primary drawback of the tosyl group: its difficult removal.[15] By introducing a strongly electron-withdrawing nitro group onto the aromatic ring (typically at the ortho or para position), the chemistry of the sulfonamide is fundamentally altered, enabling deprotection under significantly milder and more orthogonal conditions.[2][6]

Mechanism-Driven Mild Deprotection

The key to the nosyl group's utility lies in the electron-deficient nature of its aryl ring.[2] This makes the sulfur atom susceptible to nucleophilic attack by soft nucleophiles, most notably thiolates. The reaction proceeds via a Meisenheimer complex, leading to the cleavage of the N-S bond under mild, non-reductive, and non-acidic conditions. This mechanism is often referred to as the Fukuyama amine synthesis.[4]

This mild cleavage condition makes the nosyl group orthogonal to both acid-labile groups (e.g., Boc, Trt) and base-labile groups (e.g., Fmoc), a critical advantage in modern solid-phase peptide synthesis (SPPS).

Deprotection Protocols for the Nosyl Group

The deprotection of Ns-protected amines is reliably achieved with thiol-based reagents in the presence of a mild base.[2]

-

Thiophenol and Potassium Carbonate (PhSH/K₂CO₃) : A common and effective combination.

-

2-Mercaptoethanol and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : An alternative set of reagents that also provides high yields.[2]

The nosyl group's sensitivity to certain nucleophiles is its primary limitation. It is also incompatible with reducing agents that would affect the nitro group, such as catalytic hydrogenation.[15]

Caption: Simplified workflow for Nosyl group deprotection.

The Specialist: 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl, Dns) Group

The dansyl group is structurally a sulfonamide, but its primary application in biochemistry and organic chemistry is not as a routine protecting group for synthesis. Instead, it is overwhelmingly used as a highly sensitive fluorescent label for primary and secondary amines.[1][8]

Application as a Fluorescent Probe

Dansyl chloride reacts with the N-terminal amino acid of a peptide or protein to form a stable, fluorescent sulfonamide adduct.[4] This adduct is resistant to the strong acid conditions (e.g., 6N HCl) used for peptide hydrolysis.[4] After hydrolysis, the single fluorescent dansyl-amino acid can be identified by chromatography, allowing for the determination of the N-terminal residue. This is the basis of the Dansyl-Edman degradation for protein sequencing.[12]

Stability and Cleavage Profile

The N-dansyl sulfonamide bond is known to be very stable.[1] Its resistance to total acid hydrolysis underscores its robustness. While this stability is advantageous for its role in analytics, it makes it impractical as a temporary protecting group in a synthetic context where facile removal is required.

General, high-yielding deprotection methods for the dansyl group are not well-established in the literature in the same way as for the tosyl and nosyl groups. Some specific cleavage methods have been reported but are not for general synthetic use:

-

Photolytic Cleavage : It has been shown that the sulfonamide bond of a dansyl derivative can be cleaved by UV irradiation, particularly in the presence of a Zn(II) ion, which complexes with the amine. This method is highly specific and not a standard synthetic protocol.

Due to the lack of mild, general cleavage conditions, the dansyl group is not considered an orthogonal protecting group for routine peptide synthesis. Its use is confined to analytical applications or when a permanent, fluorescent tag is desired on an amino functionality.

Caption: Decision workflow for selecting a sulfonamide protecting group.

Data Presentation: Stability of Sulfonamide Groups

| Protecting Group | Strong Acid (e.g., HF, HBr/AcOH) | Weak Acid (e.g., TFA) | Strong Base (e.g., NaOH) | Weak Base (e.g., Piperidine) | Reductive (e.g., Na/NH₃) | Nucleophiles (e.g., Thiolates) |

| Tosyl (Ts) | Labile (harsh conditions) [9] | Stable [10] | Stable [4] | Stable | Labile [9][11] | Stable |

| Nosyl (Ns) | Stable [15] | Stable | Stable | Stable [15] | Labile (nitro group) | Labile [2][4] |

| Dansyl (Dns) | Stable (bond resistant) [4] | Stable | Stable | Stable | Stable | Stable |

Experimental Protocols

The following protocols are provided as representative examples. Researchers must adapt these procedures to their specific substrates and laboratory conditions, always adhering to strict safety protocols.

Protocol 1: Deprotection of N-Tosyl-Leucine via Sodium/Liquid Ammonia

Causality: This protocol utilizes the powerful reducing potential of solvated electrons generated from sodium metal in liquid ammonia to cleave the highly stable N-S bond of the tosylamide. This method is non-acidic and non-nucleophilic but requires specialized handling of a cryogenic and reactive medium.

Reagents and Materials:

-

N-Tosyl-Leucine (1.0 mmol)

-

Anhydrous liquid ammonia (~30 mL)

-

Sodium metal, clean small pieces (3.0 mmol, 3.0 eq.)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Ammonium chloride (solid)

-

Dry ice/acetone condenser

-

Three-neck round-bottom flask, magnetic stirrer

Procedure:

-

Setup: Assemble a three-neck flask equipped with a dry ice condenser and an inlet for ammonia gas under an inert atmosphere (argon or nitrogen).

-

Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 30 mL of ammonia gas.

-

Dissolution: Add the N-Tosyl-Leucine (1.0 mmol) dissolved in a minimum amount of anhydrous THF to the liquid ammonia with stirring.

-

Reduction: To the stirring solution, add small, clean pieces of sodium metal one at a time. The solution will turn a deep blue color, indicating the presence of solvated electrons. Maintain this blue color for 2-3 hours. If the color fades, add more sodium.

-

Quenching: After the reaction is complete (monitored by TLC of a quenched aliquot), carefully quench the excess sodium by the slow addition of solid ammonium chloride until the blue color disappears.

-

Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Work-up: Dissolve the remaining residue in water. Adjust the pH to ~6 with dilute HCl. Extract the aqueous layer with diethyl ether to remove non-polar byproducts (e.g., toluene). The deprotected leucine will remain in the aqueous layer. The product can be isolated by ion-exchange chromatography or crystallization.

Protocol 2: Deprotection of N-Nosyl-Phenylalanine via Thiophenol

Causality: This protocol leverages the electron-deficient nature of the nosyl ring. The base (potassium carbonate) deprotonates the thiophenol to generate the potent thiophenate nucleophile, which attacks the nosyl ring, initiating a nucleophilic aromatic substitution that results in the cleavage of the N-S bond under mild conditions.

Reagents and Materials:

-

N-Nosyl-Phenylalanine (1.0 mmol)

-

Anhydrous Dimethylformamide (DMF) (10 mL)

-

Thiophenol (3.0 mmol, 3.0 eq.)

-

Potassium Carbonate (K₂CO₃), finely powdered (3.0 mmol, 3.0 eq.)

-

Ethyl acetate (EtOAc)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve N-Nosyl-Phenylalanine (1.0 mmol) in anhydrous DMF (10 mL).

-

Reagent Addition: Add finely powdered potassium carbonate (3.0 mmol) followed by thiophenol (3.0 mmol) to the stirring solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

-

Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes the base, and the bicarbonate wash removes excess thiophenol.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude phenylalanine can be purified by crystallization or column chromatography.

Conclusion

Sulfonamide protecting groups offer a spectrum of stabilities that can be strategically employed in complex amino acid and peptide synthesis. The p-toluenesulfonyl (Tosyl) group provides exceptional robustness for syntheses requiring harsh conditions, though its removal is equally demanding. The o-nitrobenzenesulfonyl (Nosyl) group presents a significant advancement, offering high stability with the crucial advantage of mild, orthogonal deprotection via nucleophilic cleavage, making it highly compatible with modern synthetic strategies. The dansyl group, while a sulfonamide, serves a different primary purpose as a stable, fluorescent tag for analytical applications, with its resistance to cleavage being a key feature of its function rather than a challenge to be overcome in synthesis. A thorough understanding of the underlying chemical principles—from the resonance stability of the tosylamide to the nucleophile-susceptible nosyl ring—is paramount for the rational design and successful execution of advanced chemical synthesis in research and drug development.

References

-

Aoki, S., & Kimura, E. (2009). Photolysis of the sulfonamide bond of metal complexes of N-dansyl-1,4,7,10-tetraazacyclododecane in aqueous solution: a mechanistic study and application to the photorepair of cis,syn-cyclobutane thymine photodimer. Chemistry–An Asian Journal, 4(4), 561-573. [Link]

-

Wikipedia. (n.d.). Dansyl chloride. [Link]

-

Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of biochemical and biophysical methods, 47(1-2), 115–124. [Link]

-

Science.gov. (n.d.). dansyl derived amino: Topics by Science.gov. [Link]

-

Bartzatt, R. (2025). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. [Link]

-

Walker, J. M. (1984). The Dansyl Method for Identifying N-Terminal Amino Acids. In Methods in Molecular Biology (pp. 279-284). Humana Press. [Link]

-

Wikipedia. (n.d.). Tosyl group. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

-

Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 111–128. [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

-

Nöthling, N., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(45), e202301312. [Link]

-

Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

-

Slideshare. (n.d.). Protection for amino group and amino acid. [Link]

-

ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis. [Link]

-

ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Nefzi, A., et al. (2013). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. ACS Combinatorial Science, 15(3), 149-154. [Link]

-

de Figueiredo, R. M., et al. (2006). 2-Trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting group in the preparation of nitrogen-containing five-membered rings. A novel route for the synthesis of substituted pyrrolines and pyrrolidines. The Journal of organic chemistry, 71(21), 8126–8132. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

-

Iwasaki, T., et al. (1972). Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Institute for Chemical Research, Kyoto University, 50(3), 220-224. [Link]

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. Photolysis of the sulfonamide bond of metal complexes of N-dansyl-1,4,7,10-tetraazacyclododecane in aqueous solution: a mechanistic study and application to the photorepair of cis,syn-cyclobutane thymine photodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of N-tosyl-D-methionine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

N-tosyl-D-methionine is a crucial chiral building block and protected amino acid derivative utilized in synthetic organic chemistry and drug development. Its physical properties, particularly its physical state and melting point, are critical parameters that dictate its purity, handling, storage, and application in further synthetic steps. This guide provides an in-depth analysis of these characteristics, offering a detailed protocol for accurate melting point determination and explaining the scientific principles that underscore the importance of these measurements.

Physicochemical Data for N-tosyl-D-methionine

A precise understanding of a compound's physical properties is the foundation of its reliable use in a research and development setting. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | N-(p-toluenesulfonyl)-D-methionine | N/A |

| Synonyms | Ts-D-Met-OH, N-Tosyl-D-methionine | N/A |

| CAS Number | 17350-84-4 | [1] |

| Molecular Formula | C₁₂H₁₇NO₄S₂ | [2] |

| Molecular Weight | 303.40 g/mol | N/A |

| Physical State | White to off-white crystalline powder or solid | [3] |

| Melting Point | 128-130 °C | N/A |

Note: The melting point can exhibit slight variations between batches and suppliers due to residual solvents or minor impurities.

In-Depth Analysis of the Physical State